molecular formula C7H4F2N2O5 B6321550 2,4-Dinitro-(difluoromethoxy)benzene CAS No. 22236-03-9

2,4-Dinitro-(difluoromethoxy)benzene

Cat. No.: B6321550
CAS No.: 22236-03-9
M. Wt: 234.11 g/mol
InChI Key: CLUWZOVOBMPXSX-UHFFFAOYSA-N
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Description

2,4-Dinitro-(difluoromethoxy)benzene is an organic compound characterized by the presence of two nitro groups and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-(difluoromethoxy)benzene typically involves the nitration of a difluoromethoxybenzene precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2,4-Diamino-(difluoromethoxy)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-(difluoromethoxy)benzene involves its interaction with molecular targets through its nitro and difluoromethoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitro-(trifluoromethoxy)benzene
  • 2,4-Dinitro-(methoxy)benzene
  • 2,4-Dinitro-(chloromethoxy)benzene

Uniqueness

2,4-Dinitro-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-(difluoromethoxy)-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O5/c8-7(9)16-6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUWZOVOBMPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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